molecular formula C11H13N3 B15074347 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine

1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine

Cat. No.: B15074347
M. Wt: 187.24 g/mol
InChI Key: JSTJAQCTGDSTFX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H13N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is often used as a building block for the synthesis of more complex heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amine group .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1,5-dimethyl-N-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-9-8-11(13-14(9)2)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13)

InChI Key

JSTJAQCTGDSTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC2=CC=CC=C2

Origin of Product

United States

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